4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a benzloxy group, an iodine atom, and a carboxylic acid methyl ester group attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or an iodine reagent such as N-iodosuccinimide.
Attachment of the Benzloxy Group: The benzloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Benzloxy-3-iodo-6-indole carboxylic acid: Similar structure but lacks the methyl ester group.
3-Iodo-6-indole carboxylic acid methyl ester: Similar structure but lacks the benzloxy group.
4-Benzloxy-6-indole carboxylic acid methyl ester: Similar structure but lacks the iodine atom.
Uniqueness
4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester is unique due to the combination of the benzloxy group, iodine atom, and carboxylic acid methyl ester group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1167056-49-5 |
---|---|
Molecular Formula |
C17H14INO3 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl 3-iodo-4-phenylmethoxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C17H14INO3/c1-21-17(20)12-7-14-16(13(18)9-19-14)15(8-12)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
InChI Key |
YZMFQWZDDBQMSK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=CN2)I |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.